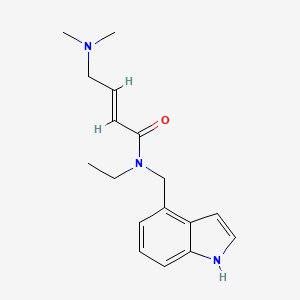
(E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide, also known as DMEMB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
(E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide exerts its effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. (E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide has been shown to inhibit the activity of these pathways, leading to the induction of apoptosis in cancer cells and the modulation of neurotransmitter receptor activity in the brain.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the modulation of neurotransmitter receptor activity, and the inhibition of protein-protein interactions. (E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide has several advantages for use in lab experiments, including its stability and solubility in various solvents. However, (E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide also has some limitations, including its relatively low potency and selectivity for certain targets.
Zukünftige Richtungen
There are several future directions for the study of (E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide, including the development of more potent and selective analogs, the investigation of its potential use in combination with other anticancer drugs, the exploration of its effects on other signaling pathways, and the development of new imaging probes based on (E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide. Additionally, further research is needed to fully understand the mechanisms underlying (E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide's effects and its potential applications in various fields.
Synthesemethoden
(E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide can be synthesized through a multistep process involving the reaction of indole-4-carboxaldehyde with N,N-dimethylformamide dimethyl acetal, followed by the addition of ethylamine and the coupling of the resulting intermediate with 2-bromo-1-phenylethene. The final product is obtained through purification and recrystallization.
Wissenschaftliche Forschungsanwendungen
(E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide has been shown to have potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, (E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of anticancer drugs. In neuroscience, (E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide has been shown to modulate the activity of certain neurotransmitter receptors, suggesting its potential use in the treatment of neurological disorders. (E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide has also been used as a tool for the study of protein-protein interactions and as a fluorescent probe for imaging studies.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-4-20(17(21)9-6-12-19(2)3)13-14-7-5-8-16-15(14)10-11-18-16/h5-11,18H,4,12-13H2,1-3H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWOZINDTICEID-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C2C=CNC2=CC=C1)C(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=C2C=CNC2=CC=C1)C(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2644068.png)

![Tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate](/img/structure/B2644070.png)
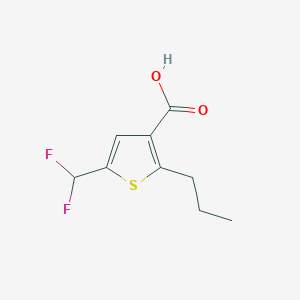


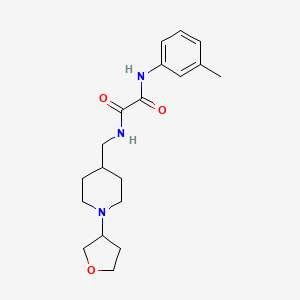
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2644080.png)
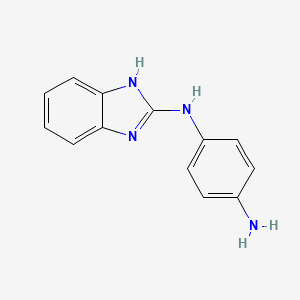
![Ethyl 3-[(4-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2644085.png)
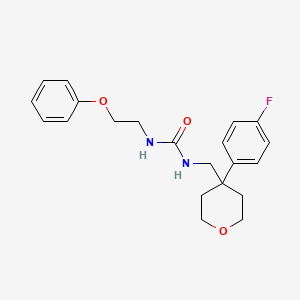
![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-cyclopentyl-N-methylacetamide](/img/structure/B2644087.png)
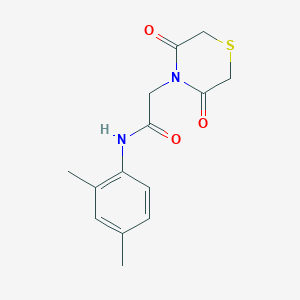
![tert-butyl (1'R,2R,5'S)-6',6'-dimethyl-4-oxospiro[azetidine-2,2'-bicyclo[3.1.1]heptane]-1-carboxylate](/img/structure/B2644091.png)